molecular formula C14H18N2O3 B7465542 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No. B7465542
M. Wt: 262.30 g/mol
InChI Key: JVVSUXPCBFYEJJ-UHFFFAOYSA-N
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Description

4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as APBC, is a synthetic compound that belongs to the class of benzoxazines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been suggested that it may act as an acetylcholinesterase inhibitor, which would increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, and its levels are often decreased in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which may improve cognitive function. 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been found to have antioxidant properties, which may help to protect the brain from oxidative stress. Additionally, 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its properties are well understood. However, there are also some limitations to using 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments. It is relatively expensive compared to other compounds, and it may not be suitable for all types of experiments.

Future Directions

There are a number of future directions for research on 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and its potential effects on the brain.

Synthesis Methods

The synthesis of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves the condensation of 4-acetylbromobenzene with propylamine followed by cyclization with carbon dioxide. The resulting compound is then treated with acetic anhydride to yield 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. This method has been optimized to produce high yields of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide with high purity.

Scientific Research Applications

4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models. 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-8-15-14(18)13-9-16(10(2)17)11-6-4-5-7-12(11)19-13/h4-7,13H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVSUXPCBFYEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

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